![molecular formula C11H10N2O B2611124 [2,3'-Bipyridin]-6-ylmethanol CAS No. 1227598-86-8](/img/structure/B2611124.png)
[2,3'-Bipyridin]-6-ylmethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2,3’-Bipyridin]-6-ylmethanol is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. This specific compound features a hydroxymethyl group attached to the 6-position of one of the pyridine rings. Bipyridines are known for their ability to act as ligands in coordination chemistry, forming complexes with various metal ions. These complexes have applications in catalysis, materials science, and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,3’-Bipyridin]-6-ylmethanol typically involves the functionalization of bipyridine derivatives. One common method is the reduction of [2,3’-Bipyridin]-6-carboxaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the reduction is complete.
Industrial Production Methods
Industrial production of [2,3’-Bipyridin]-6-ylmethanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
[2,3’-Bipyridin]-6-ylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form [2,3’-Bipyridin]-6-carboxaldehyde or [2,3’-Bipyridin]-6-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form [2,3’-Bipyridin]-6-ylmethane using strong reducing agents.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products
Oxidation: [2,3’-Bipyridin]-6-carboxaldehyde, [2,3’-Bipyridin]-6-carboxylic acid.
Reduction: [2,3’-Bipyridin]-6-ylmethane.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
科学研究应用
[2,3’-Bipyridin]-6-ylmethanol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes that can act as catalysts in various chemical reactions.
Biology: The compound’s metal complexes are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of metal-based drugs.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to coordinate with metal ions.
作用机制
The mechanism of action of [2,3’-Bipyridin]-6-ylmethanol primarily involves its ability to act as a ligand and form coordination complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, leading to changes in their activity. The specific pathways and molecular targets depend on the metal ion and the nature of the complex formed. For example, metal complexes of bipyridine derivatives have been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A widely studied bipyridine derivative known for its strong coordination ability with metal ions.
4,4’-Bipyridine: Another bipyridine isomer with applications in coordination chemistry and materials science.
3,3’-Bipyridine: Less common but still used in coordination chemistry and catalysis.
Uniqueness
[2,3’-Bipyridin]-6-ylmethanol is unique due to the presence of the hydroxymethyl group at the 6-position, which provides additional functionalization possibilities. This functional group allows for further chemical modifications and the formation of diverse derivatives, enhancing its versatility in various applications.
属性
IUPAC Name |
(6-pyridin-3-ylpyridin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-8-10-4-1-5-11(13-10)9-3-2-6-12-7-9/h1-7,14H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZCFYCUYHXRKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CN=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
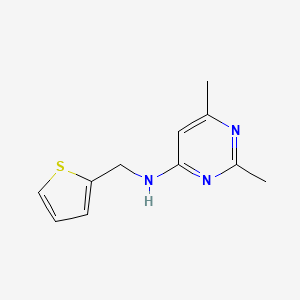
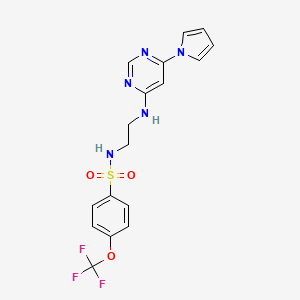
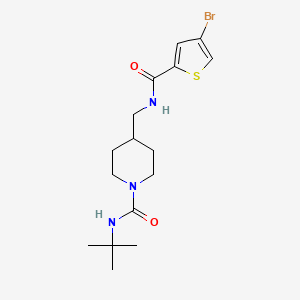
![2-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2611047.png)
![2,6-dimethoxy-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2611048.png)
![5-[4-(benzenesulfonyl)piperidine-1-carbonyl]-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one](/img/structure/B2611049.png)
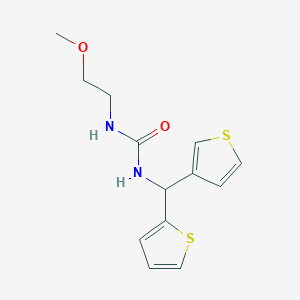
![N-[(3,4-dimethoxyphenyl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2611054.png)
![N-cyclopentyl-2-{[2-(2,2-dimethylpropyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2611056.png)
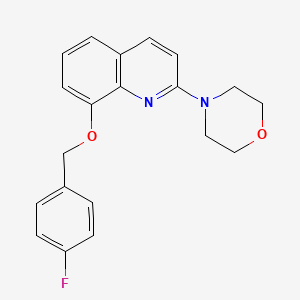
![2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2611059.png)
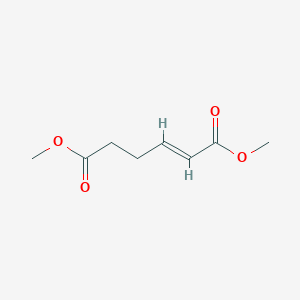

![N-(2-chlorobenzyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2611064.png)
